2-(4-Fluorophenyl)-1,3,2-dioxaborinane
Overview
Description
2-(4-Fluorophenyl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound It features a dioxaborinane ring fused with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-fluorophenylboronic acid with ethylene glycol under acidic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which cyclizes to form the dioxaborinane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to borohydrides.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
2-(4-Fluorophenyl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1,3,2-dioxaborinane involves its interaction with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron donor, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process. The boron center undergoes transmetalation with palladium, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the dioxaborinane ring but is commonly used in similar cross-coupling reactions.
4-Fluorophenylboronic acid: Similar structure but without the dioxaborinane ring.
2-(4-Chlorophenyl)-1,3,2-dioxaborinane: Similar structure with a chlorine substituent instead of fluorine.
Uniqueness: 2-(4-Fluorophenyl)-1,3,2-dioxaborinane is unique due to the presence of both the dioxaborinane ring and the 4-fluorophenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity in cross-coupling reactions, making it a valuable compound in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3,2-dioxaborinane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFPBWCLIYGSMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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